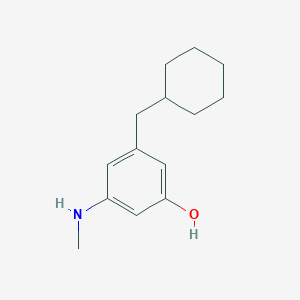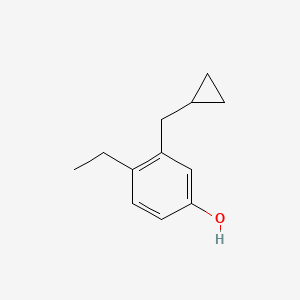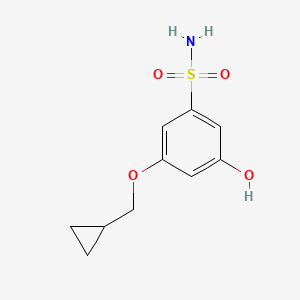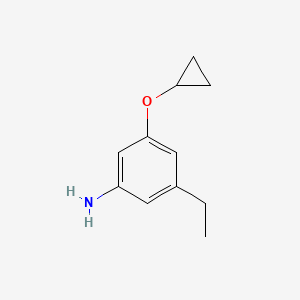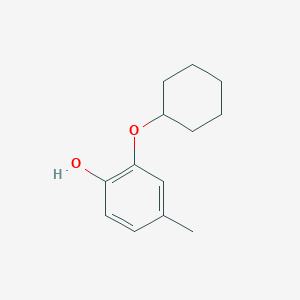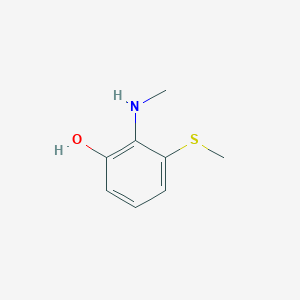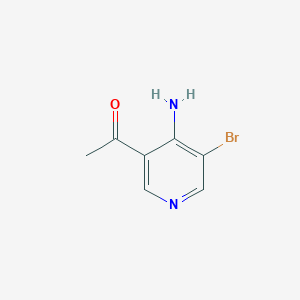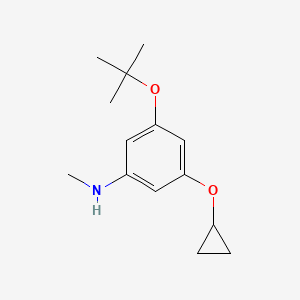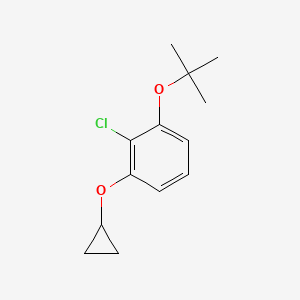
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of a tert-butoxy group, a chloro substituent, and a cyclopropoxy group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include hydrogen chloride for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research involving the compound may provide insights into the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in substitution reactions, the chloro substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In hydrolysis reactions, the tert-butoxy group is cleaved to form the corresponding alcohol .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be compared with other similar compounds, such as:
tert-Butyl chloride: An organochloride with the formula (CH3)3CCl, used as a precursor to other organic compounds.
1,1,2-Trichloromethane: A compound with similar substitution reactions involving chloro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H17ClO2 |
|---|---|
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
2-chloro-1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)16-11-6-4-5-10(12(11)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
UEAPMDUDPYMSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


